molecular formula C14H23NO2Si B11849701 N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide CAS No. 88769-08-8

N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide

Katalognummer: B11849701
CAS-Nummer: 88769-08-8
Molekulargewicht: 265.42 g/mol
InChI-Schlüssel: BXLKGJRAPQSMCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide: is an organic compound with the molecular formula C14H23NOSi It is a derivative of benzamide, where the hydrogen atoms on the nitrogen are replaced by diethyl groups, and the hydroxyl group on the benzene ring is replaced by a trimethylsilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide typically involves the reaction of 2-hydroxybenzamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxides and hydroxyl derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzamides depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The diethyl groups on the nitrogen atom provide steric hindrance, influencing the compound’s overall reactivity and selectivity in reactions.

Vergleich Mit ähnlichen Verbindungen

    Benzamide: The parent compound, with a simpler structure and different reactivity.

    N,N-Diethylbenzamide: Similar structure but lacks the trimethylsilyl group.

    2-((Trimethylsilyl)oxy)benzamide: Similar structure but lacks the diethyl groups on the nitrogen.

Uniqueness: N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide is unique due to the presence of both diethyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

88769-08-8

Molekularformel

C14H23NO2Si

Molekulargewicht

265.42 g/mol

IUPAC-Name

N,N-diethyl-2-trimethylsilyloxybenzamide

InChI

InChI=1S/C14H23NO2Si/c1-6-15(7-2)14(16)12-10-8-9-11-13(12)17-18(3,4)5/h8-11H,6-7H2,1-5H3

InChI-Schlüssel

BXLKGJRAPQSMCW-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1=CC=CC=C1O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.